molecular formula C13H9Cl2NO B1452550 2-(2,5-Dichlorobenzoyl)-6-methylpyridine CAS No. 1187165-91-8

2-(2,5-Dichlorobenzoyl)-6-methylpyridine

Cat. No.: B1452550
CAS No.: 1187165-91-8
M. Wt: 266.12 g/mol
InChI Key: HXXYWJHIQYOSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichlorobenzoyl)-6-methylpyridine is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
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Biological Activity

2-(2,5-Dichlorobenzoyl)-6-methylpyridine is a chemical compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

  • Chemical Formula : C13H9Cl2NO
  • Molecular Weight : 266.12 g/mol
  • CAS Number : 1187165-91-8

The compound features a dichlorobenzoyl group attached to a methylpyridine moiety, which contributes to its diverse biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily focusing on antimicrobial and cytotoxic effects.

Antimicrobial Activity

The compound has been evaluated for its efficacy against several microbial strains. Notably, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusSelective inhibition
Candida speciesAntifungal activity noted

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly for treating infections caused by resistant strains.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

  • Cell Lines Tested : HaCat (human keratinocytes), Balb/c 3T3 (mouse fibroblasts)
  • Methodology : MTT assay was employed to evaluate cell viability after treatment with the compound.

Results indicated that the compound exhibited promising cytotoxicity against specific cancer cell lines while maintaining selectivity towards non-cancerous cells.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and growth.
  • Binding Interactions : Molecular docking studies have shown that it forms hydrogen bonds with critical amino acid residues in target proteins, enhancing its inhibitory potential.
  • Reactive Intermediates : The presence of the dichlorobenzoyl group allows for potential electrophilic interactions with nucleophilic sites in biological macromolecules.

Research Findings and Data Analysis

Recent studies have highlighted the structure-activity relationship (SAR) of related compounds, indicating that modifications in the chemical structure can significantly influence biological activity.

Compound VariantBiological ActivityRemarks
2-(4-Chlorobenzoyl)-6-methylpyridineModerate antimicrobial activityLess potent than dichlorinated variant
2-(3-Nitrobenzoyl)-6-methylpyridineLow cytotoxicityPoor binding affinity

These findings underscore the importance of specific substituents in enhancing or diminishing biological activity.

Properties

IUPAC Name

(2,5-dichlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)10-7-9(14)5-6-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXYWJHIQYOSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.